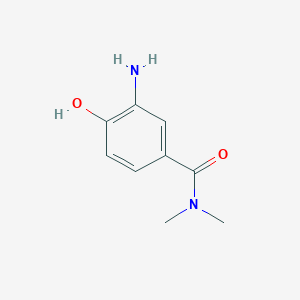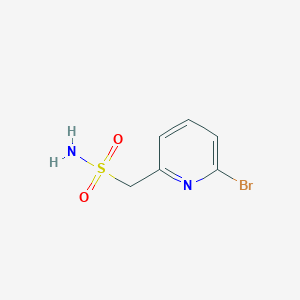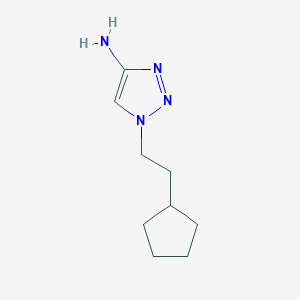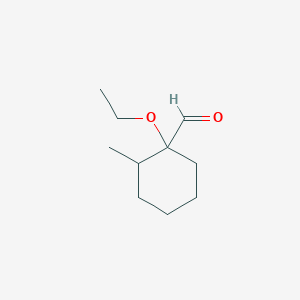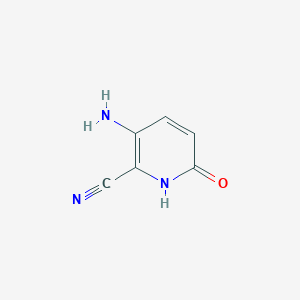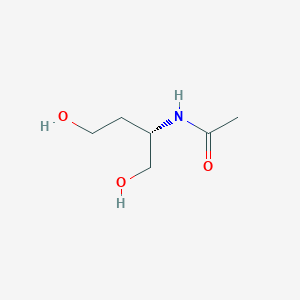
(S)-N-(1,4-Dihydroxybutan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(1,4-Dihydroxybutan-2-yl)acetamide is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of two hydroxyl groups and an acetamide group attached to a butane backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1,4-Dihydroxybutan-2-yl)acetamide typically involves the reaction of (S)-1,4-dihydroxybutane with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, reagent concentration, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-(1,4-Dihydroxybutan-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkoxylated derivatives.
Applications De Recherche Scientifique
(S)-N-(1,4-Dihydroxybutan-2-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-N-(1,4-Dihydroxybutan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and acetamide groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-N-(1,4-Dihydroxybutan-2-yl)acetamide: The enantiomer of (S)-N-(1,4-Dihydroxybutan-2-yl)acetamide, with similar chemical properties but different biological activity.
N-(1,4-Dihydroxybutan-2-yl)acetamide: The racemic mixture containing both (S) and ® enantiomers.
N-(1,4-Dihydroxybutan-2-yl)formamide: A structurally similar compound with a formamide group instead of an acetamide group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Propriétés
Formule moléculaire |
C6H13NO3 |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
N-[(2S)-1,4-dihydroxybutan-2-yl]acetamide |
InChI |
InChI=1S/C6H13NO3/c1-5(10)7-6(4-9)2-3-8/h6,8-9H,2-4H2,1H3,(H,7,10)/t6-/m0/s1 |
Clé InChI |
VKDCMMRGVMTEOS-LURJTMIESA-N |
SMILES isomérique |
CC(=O)N[C@@H](CCO)CO |
SMILES canonique |
CC(=O)NC(CCO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


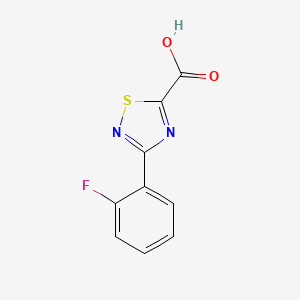
![3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13069181.png)
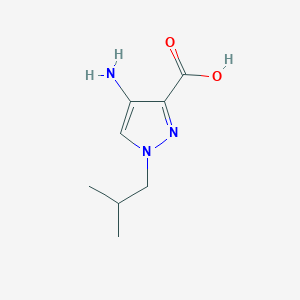

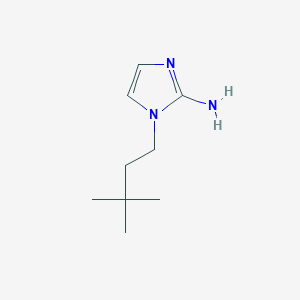
![7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13069201.png)

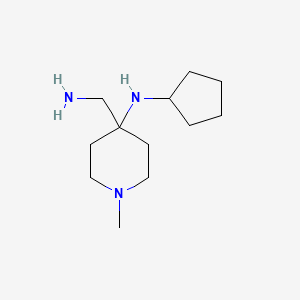
amine](/img/structure/B13069210.png)
